A Comprehensive Technical Guide to the Chemical Properties of 3-Chloro-2-nitrobenzoic Acid
A Comprehensive Technical Guide to the Chemical Properties of 3-Chloro-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-nitrobenzoic acid is a substituted aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its unique molecular architecture, featuring a carboxylic acid group, a nitro group, and a chlorine atom on the benzene (B151609) ring, imparts a range of chemical and biological properties that are of significant interest to researchers in medicinal chemistry, materials science, and chemical biology. The presence of both electron-withdrawing and directing groups makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This guide provides an in-depth overview of the chemical properties, synthesis, and potential applications of 3-Chloro-2-nitrobenzoic acid.
Core Chemical Properties
3-Chloro-2-nitrobenzoic acid is a crystalline solid, typically appearing as white to light yellow in color.[1] Its fundamental chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClNO₄ | [2] |
| Molecular Weight | 201.56 g/mol | |
| Melting Point | 237-239 °C | |
| Appearance | White to light yellow crystalline solid | [1] |
| Solubility | Soluble in hot water and alcohols. | |
| CAS Number | 4771-47-5 | |
| IUPAC Name | 3-chloro-2-nitrobenzoic acid | [2] |
| InChI Key | VCHSXYHBMFKRBK-UHFFFAOYSA-N | |
| SMILES | O=C(O)c1cccc(Cl)c1--INVALID-LINK--=O |
Synthesis and Purification
The most common laboratory synthesis of 3-Chloro-2-nitrobenzoic acid involves the nitration of 3-chlorobenzoic acid. This electrophilic aromatic substitution reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
Experimental Protocol: Synthesis via Nitration of 3-Chlorobenzoic Acid
Materials:
-
3-Chlorobenzoic acid
-
Concentrated nitric acid (HNO₃)
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Concentrated sulfuric acid (H₂SO₄)
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Ice
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Distilled water
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Ethanol (B145695) (for recrystallization)
Procedure:
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In a round-bottom flask, carefully add 10.0 g of 3-chlorobenzoic acid to 40 mL of concentrated sulfuric acid while stirring in an ice bath.
-
Once the 3-chlorobenzoic acid has dissolved, slowly add a pre-cooled mixture of 10 mL of concentrated nitric acid and 10 mL of concentrated sulfuric acid dropwise to the reaction mixture. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for one hour.
-
Slowly and carefully pour the reaction mixture over a large beaker of crushed ice with constant stirring.
-
The crude 3-Chloro-2-nitrobenzoic acid will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water.
Experimental Protocol: Purification by Recrystallization
Procedure:
-
Transfer the crude 3-Chloro-2-nitrobenzoic acid to a beaker.
-
Add a minimum amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes.
-
Hot filter the solution to remove the activated charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystals of pure 3-Chloro-2-nitrobenzoic acid will form.
-
Cool the mixture in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator.[3][4]
Chemical Reactivity and Transformations
The presence of the nitro group makes 3-Chloro-2-nitrobenzoic acid amenable to reduction reactions to form the corresponding amine, 2-amino-3-chlorobenzoic acid. This transformation is a key step in the synthesis of various pharmaceutical and bioactive molecules.
Experimental Protocol: Reduction of the Nitro Group
Several methods can be employed for the reduction of the nitro group. Below are protocols for three common methods.[1]
Method 1: Catalytic Hydrogenation
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Dissolve 2.0 g of 3-Chloro-2-nitrobenzoic acid in 50 mL of ethanol in a hydrogenation vessel.
-
Add 0.2 g of 10% Palladium on carbon (Pd/C) to the solution.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude 2-amino-3-chlorobenzoic acid.
Method 2: Reduction with Sodium Dithionite (B78146)
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Suspend 2.0 g of 3-Chloro-2-nitrobenzoic acid in 50 mL of a 1:1 mixture of ethanol and water.
-
Heat the mixture to 70-80 °C.
-
Slowly add 6.0 g of sodium dithionite (Na₂S₂O₄) in portions.
-
Stir the reaction mixture at this temperature for 2-3 hours.
-
Cool the mixture to room temperature and adjust the pH to ~2 with concentrated HCl.
-
Extract the product with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and evaporate the solvent to yield the product.
Method 3: Reduction with Tin(II) Chloride
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Dissolve 2.0 g of 3-Chloro-2-nitrobenzoic acid in 30 mL of ethanol.
-
Add a solution of 8.5 g of tin(II) chloride dihydrate (SnCl₂·2H₂O) in 20 mL of concentrated hydrochloric acid.
-
Heat the mixture at reflux for 2 hours.
-
Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent under reduced pressure.
Biological Activity and Signaling Pathways
3-Chloro-2-nitrobenzoic acid and its derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. While the precise mechanisms of action are still under investigation, some studies on structurally related compounds suggest potential interactions with key cellular signaling pathways.
For instance, some nitroaromatic compounds have been shown to induce cytotoxicity in cancer cell lines.[5] This effect is often associated with the modulation of signaling pathways that regulate cell proliferation, apoptosis, and survival, such as the NF-κB and MAPK pathways. While direct evidence for 3-Chloro-2-nitrobenzoic acid is limited, it is hypothesized that it may exert its biological effects through similar mechanisms.
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response and cell survival.[] Similarly, the MAPK (mitogen-activated protein kinase) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[7] The potential for 3-Chloro-2-nitrobenzoic acid to modulate these pathways warrants further investigation for its potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Chloro-2-nitrobenzoic acid | C7H4ClNO4 | CID 20902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
